N-[2-(4-Chlorophenyl)-1,1-dimethyl-2-oxoethyl]-2,6-difluorobenzamide
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Overview
Description
N-[2-(4-Chlorophenyl)-1,1-dimethyl-2-oxoethyl]-2,6-difluorobenzamide is a synthetic organic compound that has garnered attention in various fields of scientific research. This compound is characterized by the presence of a chlorophenyl group, a difluorobenzamide moiety, and a dimethyl-oxoethyl linkage. Its unique structure lends itself to a variety of chemical reactions and applications, making it a valuable subject of study.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(4-Chlorophenyl)-1,1-dimethyl-2-oxoethyl]-2,6-difluorobenzamide typically involves the reaction of 4-chlorobenzoyl chloride with 2,6-difluoroaniline in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at a controlled temperature to ensure the formation of the desired product. The intermediate product is then subjected to further reactions to introduce the dimethyl-oxoethyl group, often using reagents like dimethyl sulfate or methyl iodide under basic conditions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity this compound .
Chemical Reactions Analysis
Types of Reactions
N-[2-(4-Chlorophenyl)-1,1-dimethyl-2-oxoethyl]-2,6-difluorobenzamide undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the compound into alcohols or amines.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate, chromium trioxide.
Reducing agents: Lithium aluminum hydride, sodium borohydride.
Nucleophiles: Ammonia, amines, thiols.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines. Substitution reactions can result in a variety of derivatives with different functional groups .
Scientific Research Applications
N-[2-(4-Chlorophenyl)-1,1-dimethyl-2-oxoethyl]-2,6-difluorobenzamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects and as a lead compound for drug development.
Industry: Utilized in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of N-[2-(4-Chlorophenyl)-1,1-dimethyl-2-oxoethyl]-2,6-difluorobenzamide involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. For example, it may act as an inhibitor of specific kinases or proteases, disrupting cellular signaling pathways and leading to cell death in cancer cells .
Comparison with Similar Compounds
Similar Compounds
N-(4-Chlorophenyl)-1,2-phenylenediamine: Shares the chlorophenyl group but differs in the rest of the structure.
2-(4-Chlorophenyl)-quinazolin-4(3H)-one: Contains a chlorophenyl group and a quinazoline ring.
N-[5-(4-Chlorophenyl)-1,3,4-oxadiazol-2-yl]-(nitroheteroaryl)carboxamides: Features a chlorophenyl group and an oxadiazole ring
Uniqueness
N-[2-(4-Chlorophenyl)-1,1-dimethyl-2-oxoethyl]-2,6-difluorobenzamide is unique due to its combination of a chlorophenyl group, a difluorobenzamide moiety, and a dimethyl-oxoethyl linkage. This unique structure allows it to participate in a variety of chemical reactions and exhibit diverse biological activities, making it a valuable compound for research and industrial applications .
Properties
Molecular Formula |
C17H14ClF2NO2 |
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Molecular Weight |
337.7 g/mol |
IUPAC Name |
N-[1-(4-chlorophenyl)-2-methyl-1-oxopropan-2-yl]-2,6-difluorobenzamide |
InChI |
InChI=1S/C17H14ClF2NO2/c1-17(2,15(22)10-6-8-11(18)9-7-10)21-16(23)14-12(19)4-3-5-13(14)20/h3-9H,1-2H3,(H,21,23) |
InChI Key |
HAHNJMYZLDGLLS-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C(=O)C1=CC=C(C=C1)Cl)NC(=O)C2=C(C=CC=C2F)F |
Origin of Product |
United States |
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